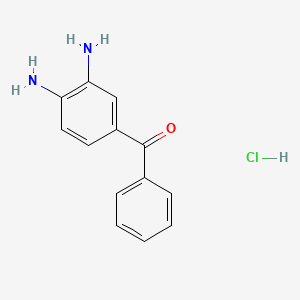

3,4-DIAMINOBENZOPHENONE MONOHYDROCHLORIDE

Description

Overview of Diaminobenzophenone Derivatives in Contemporary Chemical Research

Diaminobenzophenone derivatives, a class of compounds featuring a diaryl ketone backbone with two amino functional groups, are of considerable interest to researchers across various chemical disciplines. The position of the amino groups on the phenyl rings significantly influences the molecule's properties and reactivity, leading to a diverse range of applications.

In polymer chemistry, these derivatives are extensively used as monomers for the synthesis of high-performance polymers such as polyimides and polyamides. google.comamazonaws.com The incorporation of the rigid and polar benzophenone (B1666685) unit into the polymer backbone imparts desirable properties, including high thermal stability, excellent mechanical strength, and good dielectric properties. nih.gov These characteristics make such polymers suitable for applications in the aerospace and electronics industries. researchgate.net

Beyond polymer science, diaminobenzophenone derivatives are valuable intermediates in the synthesis of a variety of organic molecules. They serve as precursors for the construction of heterocyclic compounds, such as quinoxalines, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. wikipedia.orgresearchgate.net The reactivity of the amino groups allows for the formation of Schiff bases and subsequent coordination with metal ions to form stable complexes. researchgate.net These metal complexes are being investigated for their catalytic and medicinal properties.

Furthermore, the benzophenone core itself is a well-known pharmacophore, and its derivatives have been explored for various therapeutic applications, including as anti-inflammatory and antiviral agents. acs.orgnih.gov The amino-substituted benzophenones, in particular, offer versatile handles for chemical modification to develop new drug candidates. nih.gov Emerging research also explores the use of benzophenone derivatives in materials science, for applications such as organic light-emitting diodes (OLEDs) and as photoinitiators in polymerization processes. nih.govmdpi.comnih.govnih.gov

Fundamental Significance of 3,4-DIAMINOBENZOPHENONE (B196073) as a Strategic Chemical Precursor

The strategic importance of 3,4-diaminobenzophenone, and by extension its monohydrochloride salt, lies in its role as a versatile precursor for the synthesis of a wide array of complex organic molecules. The presence of two adjacent amino groups provides a reactive site for a variety of chemical transformations, making it a key starting material in several synthetic pathways.

One of the most prominent applications of 3,4-diaminobenzophenone is in the synthesis of heterocyclic compounds. The ortho-diamine functionality is particularly well-suited for condensation reactions with 1,2-dicarbonyl compounds to form quinoxaline (B1680401) derivatives. wikipedia.org For example, the reaction of 3,4-diaminobenzophenone with glyoxal (B1671930) leads to the formation of 7-benzoylquinoxaline. wikipedia.org This reaction provides a straightforward route to a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net

The amino groups of 3,4-diaminobenzophenone can also be utilized to form Schiff bases through condensation with aldehydes or ketones. These Schiff bases can act as ligands for the formation of metal complexes with various transition metals. researchgate.net The resulting complexes have been studied for their catalytic activity and potential applications in materials science.

In the realm of polymer chemistry, 3,4-diaminobenzophenone serves as a crucial monomer for the production of polyimides and other high-performance polymers. google.com The diamine can be reacted with dianhydrides to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. The specific structure of 3,4-diaminobenzophenone contributes to the final properties of the polymer, such as its thermal stability and solubility.

Furthermore, 3,4-diaminobenzophenone is an important intermediate in the synthesis of the broad-spectrum anthelmintic drug, mebendazole (B1676124). google.com This highlights its significance in the pharmaceutical industry as a key building block for the production of essential medicines.

Historical Development and Emerging Trends in Research on Benzophenone-Derived Compounds

The study of benzophenone and its derivatives has a rich history dating back to the 19th century. Early research focused on the fundamental synthesis and reactivity of the benzophenone core. wikipedia.org One of the earliest reported syntheses of benzophenone was through the Friedel–Crafts acylation of benzene (B151609) with benzoyl chloride. nih.gov Over the years, various synthetic methods have been developed to access a wide range of substituted benzophenones. google.com

Historically, benzophenone derivatives have found applications in various fields. For instance, they have been used as photoinitiators in polymer chemistry due to their ability to absorb UV light and generate reactive species. preprints.org This property has been exploited in UV-curing of inks, coatings, and adhesives. nih.gov In medicinal chemistry, the benzophenone scaffold has been recognized as a "privileged structure," appearing in numerous natural products and synthetic compounds with diverse biological activities. acs.orgnih.gov This has led to the development of several drugs containing the benzophenone moiety. nih.gov

In recent years, research on benzophenone-derived compounds has seen a resurgence with a focus on new and innovative applications. One of the most exciting emerging trends is their use in materials science, particularly in the development of organic electronics. Benzophenone derivatives are being investigated as host materials and emitters in organic light-emitting diodes (OLEDs). nih.govmdpi.compreprints.org The tunable electronic properties of the benzophenone core make it an attractive component for designing materials with specific photophysical characteristics.

Another area of growing interest is the development of advanced functional polymers derived from benzophenone-based monomers. Researchers are designing polymers with enhanced properties such as improved processability, higher thermal stability, and specific optical or electronic functionalities. nih.gov Furthermore, the unique photochemical properties of benzophenone continue to be explored for applications in areas such as photolithography and 3D printing. nih.gov The ongoing exploration of benzophenone derivatives in medicinal chemistry also continues to yield new compounds with potential therapeutic applications. acs.orgnih.gov

Interactive Data Table: Properties of 3,4-Diaminobenzophenone

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O |

| Molecular Weight | 212.25 g/mol |

| Melting Point | 115-119 °C |

| Appearance | Yellow to brown powder |

| CAS Number | 39070-63-8 |

Interactive Data Table: Properties of 3,4-Diaminobenzophenone Monohydrochloride

| Property | Value |

| Molecular Formula | C₁₃H₁₃ClN₂O |

| Molecular Weight | 248.71 g/mol |

| CAS Number | 57070-71-0 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3,4-diaminophenyl)-phenylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O.ClH/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9;/h1-8H,14-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCHICMXBKDTOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57070-71-0 | |

| Record name | Methanone, (3,4-diaminophenyl)phenyl-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57070-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diaminobenzophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057070710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-diaminobenzophenone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Structural Elucidation of 3,4 Diaminobenzophenone and Its Complexes

X-ray Crystallographic Analysis of 3,4-Diaminobenzophenone (B196073) Single Crystals

Single Crystal Growth Techniques for 3,4-Diaminobenzophenone

The prerequisite for any X-ray crystallographic analysis is the cultivation of high-quality single crystals. msu.edu For 3,4-Diaminobenzophenone, the slow evaporation method has been successfully employed to produce crystals suitable for diffraction experiments. researchgate.net In a typical procedure, a saturated solution of the compound is prepared in an appropriate solvent, such as ethanol (B145695). slideshare.net The solution is then allowed to evaporate slowly and undisturbed over a period of time. This gradual process reduces the solubility of the compound, promoting the formation of a well-ordered crystal lattice. The quality and size of the resulting crystals are critical for obtaining a high-resolution diffraction pattern. msu.edu

A study on 3,4-diaminobenzophenone semihydrate reported the growth of crystals by the slow evaporation method, yielding a new organic material suitable for analysis. researchgate.net

Structural Analysis via X-ray Diffraction (XRD)

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. nih.gov This involves mounting a crystal and exposing it to a focused beam of X-rays. The crystal diffracts the X-rays onto a detector, creating a unique pattern of spots. The intensities and positions of these spots are used to calculate an electron density map of the molecule, from which the atomic structure can be modeled and refined. nih.gov

For a 3,4-diaminobenzophenone semihydrate crystal, XRD analysis revealed a monoclinic crystal system with the space group C2. researchgate.net The crystal structure is organized into a double ribbon formation in the (b,c) plane, with molecules interacting through N–H⋯O and O–H⋯O hydrogen bonds to form a two-dimensional network. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C13H12N2O·0.5H2O |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 28.703(8) |

| b (Å) | 4.822(2) |

| c (Å) | 8.7076(10) |

| β (°) | 99.40(2) |

| Volume (ų) | 1189.4(8) |

| Z | 4 |

| Calculated Density (g·cm⁻³) | 1.282 |

Comprehensive Spectroscopic Characterization Techniques

While crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer complementary information about its structure, bonding, and electronic properties, often in the solid phase or in solution.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectrometry

The solid-phase FT-IR spectrum of 3,4-Diaminobenzophenone has been recorded between 4000-400 cm⁻¹, and the FT-Raman spectrum from 3500-100 cm⁻¹. nih.govresearchgate.net Quantum chemical calculations, such as those using Density Functional Theory (DFT) with the B3LYP method, are often used to aid in the assignment of the observed vibrational bands to specific molecular motions. nih.govresearchgate.net

Key vibrational modes for 3,4-Diaminobenzophenone include:

N-H stretching: The amino groups (NH₂) give rise to characteristic stretching vibrations.

C=O stretching: The ketone carbonyl group provides a strong, distinct band.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. scirp.org

Ring vibrations: Stretching and bending modes of the phenyl rings.

| FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 3429 | 3431 | NH₂ asymmetric stretching |

| 3340 | 3340 | NH₂ symmetric stretching |

| 3058 | 3060 | Aromatic C-H stretching |

| 1630 | 1631 | C=O stretching |

| 1592 | 1594 | NH₂ scissoring / C=C stretching |

| 1289 | 1290 | C-N stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides analogous information for carbon atoms.

For 3,4-Diaminobenzophenone, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the two different phenyl rings and signals for the amine protons. The integration of these signals corresponds to the number of protons in each environment. The ¹³C NMR spectrum would display separate resonances for each unique carbon atom, including the carbonyl carbon, the carbons bearing the amino groups, and the other aromatic carbons. NMR data for the hydrochloride salt form is available in spectral databases. nih.gov

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C=O | ~195-197 | Aromatic H's | ~6.5-7.8 |

| Aromatic C's | ~115-150 | Amine H's | ~4.0-5.5 (broad) |

Note: Actual chemical shifts can vary depending on the solvent and concentration. The values presented are typical ranges for similar structures. illinois.edursc.orgpdx.eduucl.ac.uk

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. libretexts.org In a typical electron impact (EI) mass spectrum, a molecule is ionized and fragmented. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) for 3,4-Diaminobenzophenone would be observed at an m/z corresponding to its molecular weight (212.25 g/mol ). biosynth.com Common fragmentation patterns for benzophenones involve cleavage at the carbonyl group. miamioh.edu For 3,4-Diaminobenzophenone, characteristic fragments would be expected from the loss of the phenyl group (C₆H₅) or the diaminophenyl group (C₆H₃(NH₂)₂).

The compound has also been successfully used as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of oligonucleotides, where it promotes the formation of intact molecular ions with minimal fragmentation. researchgate.netnih.govnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption spectroscopy is a pivotal technique for elucidating the structure of Schiff base ligands derived from 3,4-diaminobenzophenone and their subsequent metal complexes. The spectra provide valuable information on the electronic transitions within the molecule, which can be used to confirm coordination and infer the geometry of the resulting complex.

The UV-Vis spectra of the Schiff base ligands themselves, typically recorded in solvents like DMF or DMSO, exhibit high-intensity absorption bands in the ultraviolet and visible regions. These bands are generally assigned to π-π* transitions, involving molecular orbitals of the aromatic rings, and n-π* transitions, which are localized on the chromophoric azomethine (-C=N-) group.

Upon complexation with metal ions such as Co(II), Ni(II), Cu(II), Mn(II), and Fe(II), significant changes in the electronic spectra are observed. nih.gov The bands corresponding to the ligand's internal transitions often shift in wavelength and intensity, which is a primary indication of the ligand coordinating to the metal ion. researchgate.net More importantly, new, typically weaker absorption bands appear in the visible or near-IR region. These new bands are attributed to d-d electronic transitions of the central metal ion. The energy and number of these d-d bands are highly dependent on the geometry of the coordination sphere.

For instance, electronic spectral data have been used to suggest octahedral geometries for certain Fe(III) and Mn(III) complexes and a square planar geometry for a Co(II) complex. aristonpubs.com In studies of cobalt(III) complexes derived from 3,4-diaminobenzophenone, UV-Vis spectroscopy was a key characterization method. doaj.orgsrce.hr The analysis of these spectra, in conjunction with magnetic susceptibility measurements, allows for the prediction of the coordination environment around the metal ion. royalliteglobal.com

Table 1: Representative UV-Vis Spectral Data for Schiff Base Ligands Derived from 3,4-Diaminobenzophenone and Their Metal Complexes

This table compiles representative absorption maxima (λmax) to illustrate the typical electronic transitions observed. Actual values vary based on specific ligand structure and solvent used.

| Compound Type | Metal Ion | λmax (nm) Range | Assignment | Inferred Geometry |

| Schiff Base Ligand | - | 250-450 | π-π* and n-π* | - |

| Complex | Cu(II) | ~470, ~620 | Ligand Bands + d-d | Square Planar |

| Complex | Co(II) | ~490, ~605 | Ligand Bands + d-d | Square Planar/Octahedral |

| Complex | Ni(II) | - | - | - |

| Complex | Fe(II)/Fe(III) | - | - | Octahedral |

| Complex | Mn(II) | - | - | Octahedral |

Thermal Analysis for Material Transformation Studies

Thermal analysis techniques are essential for investigating the stability of 3,4-diaminobenzophenone-derived complexes and understanding their decomposition pathways. By monitoring changes in mass and heat flow as a function of temperature, researchers can determine the presence of solvent molecules, assess the thermal stability, and identify the nature of the final decomposition products. aristonpubs.com

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For metal complexes of Schiff bases derived from 3,4-diaminobenzophenone, TGA curves typically reveal a multi-step decomposition process. nih.gov

The initial weight loss, occurring at lower temperatures (generally below 150°C), usually corresponds to the removal of lattice or coordinated water molecules, or other solvent molecules from the synthesis. Subsequent steps at higher temperatures represent the thermal degradation of the organic Schiff base ligand. The decomposition often proceeds in sequential stages, with different parts of the ligand breaking down at characteristic temperatures. The final stage of decomposition at high temperatures typically results in a stable metal oxide as the end product. The experimental mass loss at each stage can be compared with calculated values to confirm the proposed structure of the complex and its decomposition pathway. ekb.eg

Table 2: Illustrative TGA Decomposition Stages for a Hypothetical [M(L)·(H₂O)₂] Complex

Where 'L' is a Schiff base ligand derived from 3,4-diaminobenzophenone. This data is representative of typical findings.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Assignment |

| 1 | 80 - 150 | ~5% | Loss of two water molecules (H₂O) |

| 2 | 200 - 450 | ~40% | Decomposition of non-coordinated part of the ligand |

| 3 | 450 - 700 | ~35% | Decomposition of the coordinated ligand core |

| Final Residue | > 700°C | (Remaining Mass) | Formation of stable metal oxide (e.g., CuO, NiO) |

Differential Thermal Analysis (DTA) for Phase Transitions

Differential thermal analysis (DTA) is often run concurrently with TGA. This technique measures the temperature difference between the sample and an inert reference as they are heated. The resulting DTA curve shows peaks that correspond to thermal events.

An endothermic peak (a dip in the DTA curve) indicates a process that absorbs heat, such as dehydration, melting, or certain decomposition steps. An exothermic peak (a rise in the DTA curve) signifies a process that releases heat, such as crystallization or oxidative decomposition.

For Schiff base complexes, DTA curves help to characterize the nature of the transitions observed in the TGA. The initial loss of water molecules is typically observed as an endothermic peak. The subsequent decomposition of the organic ligand can involve a series of both endothermic and exothermic peaks, reflecting the complexity of the bond-breaking and rearrangement processes. The final, highly energetic oxidative degradation of the remaining organic fragments to form the stable metal oxide residue is often marked by a large exothermic peak at high temperatures.

Applications and Functional Material Development Based on 3,4 Diaminobenzophenone

Role in Advanced Organic Synthesis as a Building Block

Intermediate in the Synthesis of Benzimidazole (B57391) Derivatives (e.g., Mebendazole (B1676124) Precursors)

One of the most significant roles of 3,4-diaminobenzophenone (B196073) in advanced organic synthesis is its function as a key building block for the construction of the benzimidazole heterocyclic system. The ortho-phenylenediamine moiety within its structure is perfectly suited for cyclocondensation reactions with a variety of single-carbon electrophiles (such as aldehydes, carboxylic acids, or their derivatives) to form the fused five-membered imidazole (B134444) ring.

This reaction is prominently utilized in the pharmaceutical industry for the synthesis of Mebendazole, a broad-spectrum anthelmintic drug. Mebendazole is a substituted benzimidazole, and its synthesis relies on 3,4-diaminobenzophenone as the central precursor that provides the core benzimidazole framework. In the synthesis of Mebendazole, 3,4-diaminobenzophenone undergoes a cyclization reaction with a guanylating agent, such as methyl-s-methylthiourea carboxylate or a related reagent, which provides the C2 carbon and the 2-amino-carbamate substituent of the final drug. The reaction involves the nucleophilic attack of the two amino groups onto the electrophilic carbon of the reagent, followed by elimination to form the stable benzimidazole ring.

The general synthetic route to Mebendazole is a multi-step process where the formation of 3,4-diaminobenzophenone is a critical step, often achieved via the reduction of 4-amino-3-nitrobenzophenone. The subsequent and final ring-forming step is the reaction of the purified 3,4-diaminobenzophenone with the appropriate cyclizing agent.

Beyond its established role as a mebendazole precursor, 3,4-diaminobenzophenone continues to be used as a versatile starting material for creating novel benzimidazole derivatives with potential biological activities. For example, it has been used to synthesize new compounds that incorporate both a benzimidazole ring and a 1,3,4-thiadiazole (B1197879) moiety. In these syntheses, the 3,4-diaminobenzophenone is first reacted with an acid chloride to form an amide, which is then cyclized to create the benzimidazole ring, with the thiadiazole group attached. This demonstrates the compound's utility as a platform for developing complex, multi-functional heterocyclic molecules for medicinal chemistry research.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3,4-DIAMINOBENZOPHENONE MONOHYDROCHLORIDE |

| 3,4-Diaminobenzophenone |

| Co(II) |

| Ni(II) |

| Cu(II) |

| Zn(II) |

| Cd(II) |

| Pt(II) |

| Au(III) |

| [(3,4-bis(((E)-4-(diethylamino)-2-hydroxybenzylidene)amino)phenyl)(phenyl) methanone] |

| 4-(diethylamino)-2-hydroxybenzaldehyde |

| 4-aminobenzophenone |

| Mebendazole |

| 4-amino-3-nitrobenzophenone |

Application in the Construction of Diverse Organic Scaffolds

3,4-Diaminobenzophenone is a valuable and versatile building block in synthetic organic chemistry, primarily utilized for the construction of a wide array of heterocyclic scaffolds. Its utility stems from the presence of the o-phenylenediamine (B120857) moiety, which can readily undergo cyclocondensation reactions with various electrophilic partners. This reactivity allows for the synthesis of important fused heterocyclic systems, most notably quinoxalines and benzimidazoles, which are core structures in many pharmacologically active compounds and functional materials.

The benzoyl group attached to the diamine ring is largely retained as a stable substituent during these cyclization reactions. This feature is particularly advantageous as it introduces a key functional handle into the final scaffold, allowing for further molecular elaboration or serving as a critical point for interaction with biological targets.

Synthesis of Quinoxaline (B1680401) Scaffolds

Quinoxalines are a significant class of nitrogen-containing heterocycles. The most direct and common method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In the case of 3,4-diaminobenzophenone, this reaction leads to the formation of 6-benzoyl- or 7-benzoyl-substituted quinoxaline derivatives, depending on the nature of the dicarbonyl compound.

For instance, the cyclocondensation of 3,4-diaminobenzophenone with glyoxal (B1671930) has been shown to produce 7-benzoyl quinoxaline. researchgate.net Similarly, reaction with sodium pyruvate (B1213749) in acetic acid furnishes a mixture of 6-benzoyl- and 7-benzoyl-3-methyl-2-(1H)-quinoxalinone. pharmaceuticaljournal.net These reactions provide a straightforward entry into functionalized quinoxaline systems. Modern synthetic approaches, such as microwave-assisted synthesis, can significantly accelerate these reactions, often leading to higher yields in shorter timeframes and under solvent-free conditions. nih.govscispace.comresearchgate.net

Detailed research findings for the synthesis of quinoxaline derivatives are presented below.

Table 1: Synthesis of Quinoxaline Scaffolds from 3,4-Diaminobenzophenone

| 1,2-Dicarbonyl Compound | Product(s) | Reaction Conditions | Reference(s) |

|---|---|---|---|

| Glyoxal | 7-Benzoyl quinoxaline | Catalyst (e.g., PbCl₂), Ethanol (B145695), Room Temperature | researchgate.net |

| Sodium Pyruvate | 6-Benzoyl-3-methyl-2-(1H)-quinoxalinone & 7-Benzoyl-3-methyl-2-(1H)-quinoxalinone | Acetic Acid | pharmaceuticaljournal.net |

| Benzil | 6-Benzoyl-2,3-diphenylquinoxaline | Acidic Alumina (B75360), Microwave Irradiation (3 min) | scispace.comresearchgate.net |

Synthesis of Benzimidazole Scaffolds

The benzimidazole ring system is another privileged scaffold in medicinal chemistry. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde, followed by oxidative cyclization, a method known as the Phillips-Ladenburg reaction. semanticscholar.orgresearchgate.net Alternatively, the Weidenhagen reaction utilizes aldehydes or ketones in the presence of an oxidizing agent. semanticscholar.orgresearchgate.net

By applying these established methods, 3,4-diaminobenzophenone can be readily converted into 5(6)-benzoyl-2-substituted-benzimidazoles. The reaction with a variety of aldehydes (R-CHO) would proceed under acidic or oxidative conditions to yield the corresponding benzimidazole scaffold, where the benzoyl group resides at the 5- or 6-position of the heterocyclic core. Numerous catalytic systems, including those based on gold nanoparticles or various solid acids, have been developed to facilitate this transformation under mild and efficient conditions. nih.govnih.gov

Table 2: Representative Synthesis of Benzimidazole Scaffolds from 3,4-Diaminobenzophenone

| Carbonyl Compound | Product | General Method | Representative Catalyst(s) | Reference(s) |

|---|---|---|---|---|

| Aldehydes (R-CHO) | 5(6)-Benzoyl-2-(R)-benzimidazole | Condensation / Oxidative Cyclization | H₂O₂/HCl, Au/TiO₂, ZrO₂–Al₂O₃, p-Toluenesulfonic acid | nih.govnih.govresearchgate.net |

| Carboxylic Acids (R-COOH) | 5(6)-Benzoyl-2-(R)-benzimidazole | Phillips-Ladenburg Reaction | Mineral Acids (e.g., o-phosphoric acid), High Temperature | semanticscholar.orgresearchgate.net |

The ability to easily construct these diverse and functionalized organic scaffolds makes 3,4-diaminobenzophenone a key intermediate in the development of new chemical entities for various applications.

Emerging Research Frontiers and Future Prospects for 3,4 Diaminobenzophenone Chemistry

Computational Chemistry and Theoretical Studies

Computational methods are becoming indispensable tools for predicting molecular behavior and guiding experimental research, thereby accelerating the discovery of new applications for compounds like 3,4-diaminobenzophenone (B196073).

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. nih.govfinechem-mirea.ru For 3,4-diaminobenzophenone, methods like Density Functional Theory (DFT) can be employed to determine its equilibrium geometry, vibrational frequencies, and electronic properties. nih.gov Such calculations are crucial for understanding the molecule's reactivity, including the behavior of its amino groups in condensation reactions, which are fundamental to its role in polymer synthesis. ontosight.ai

Table 1: Applications of Computational Methods to 3,4-Diaminobenzophenone Chemistry

| Computational Method | Application Area for 3,4-Diaminobenzophenone | Predicted Properties |

| Quantum Chemistry (e.g., DFT) | Molecular Structure Analysis | Bond lengths, bond angles, electronic charge distribution, HOMO/LUMO energies |

| Reactivity Prediction | Sites for electrophilic/nucleophilic attack, reaction pathway energetics | |

| Molecular Dynamics (MD) | Polymer Science | Polymer chain conformation, glass transition temperature (Tg), mechanical modulus, gas permeability |

| Nanomaterial Interaction | Binding energy and configuration on nanoparticle surfaces |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are essential for optimizing molecules for specific applications.

SAR in Pharmaceuticals: Since 3,4-diaminobenzophenone is an important intermediate in the synthesis of pharmaceuticals, such as mebendazole (B1676124) and flubendazole, SAR studies are critical. google.comgoogle.com By systematically modifying the structure of 3,4-diaminobenzophenone derivatives and evaluating their biological activity, computational models can identify key structural features responsible for therapeutic effects. This predictive modeling helps in designing new drug candidates with potentially enhanced efficacy.

SPR in Materials Science: In materials science, SPR is used to correlate a molecule's chemical structure with the physical properties of the resulting material. For polymers synthesized from 3,4-diaminobenzophenone, SPR studies can predict how changes in the monomer structure will affect properties like thermal stability, solubility, and optical characteristics. chemimpex.com This allows for the rational design of new polymers tailored for specific applications, from advanced composites to specialty films.

Sustainable and Green Chemical Syntheses

The chemical industry is increasingly focused on developing environmentally friendly processes. Research into the synthesis of 3,4-diaminobenzophenone reflects this trend, with a focus on eco-friendly methods and efficient catalysis.

Traditional syntheses of aromatic amines often involve harsh reagents and solvents. Modern research aims to replace these with more sustainable alternatives. A key step in producing 3,4-diaminobenzophenone is the reduction of a nitro group precursor, such as 3-nitro-4-amino-benzophenone. google.comgoogle.com Green approaches to this synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more benign solvents like ethanol (B145695) or methanol (B129727) significantly reduces the environmental impact of the process. google.commdpi.com The development of syntheses using next-generation green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) represents a forward-looking approach to minimizing industrial waste. mdpi.com

Waste Reduction: Efficient, high-yield reactions are central to green chemistry. Patented methods for synthesizing 3,4-diaminobenzophenone report total yields reaching over 90%, minimizing the production of chemical waste. google.com

Catalysis is at the heart of green chemistry, enabling reactions to proceed with high efficiency and selectivity under mild conditions. The synthesis of 3,4-diaminobenzophenone typically involves the catalytic reduction of a dinitro or nitro-amino precursor.

Palladium-based catalysts, particularly palladium on carbon (Pd/C) or palladium on alumina (B75360) (Pd/Alumina), are widely used for this transformation. google.comprepchem.comgoogle.com Research in this area focuses on:

Improving Catalyst Activity: Developing catalysts that can function effectively at lower temperatures and pressures (e.g., 40-50°C and 0.1-0.2 MPa of hydrogen pressure) reduces energy consumption. google.com

Enhancing Selectivity: The catalyst must selectively reduce the nitro group without affecting other functional groups in the molecule.

Catalyst Recyclability: A key aspect of sustainable catalysis is the ability to recover and reuse the catalyst. Procedures that allow for the simple filtration and recycling of the palladium-carbon catalyst are being implemented to improve process economy and reduce waste. google.com

Table 2: Catalytic Systems for 3,4-Diaminobenzophenone Synthesis

| Catalyst | Precursor Compound | Solvent | Reaction Conditions | Reported Yield |

| 5% Palladium/Alumina | 4-chloro-3,4'-dinitro benzophenone (B1666685) | 1,2-dichloroethane | 30-35°C, H₂ pressure | 83% prepchem.com |

| Palladium-carbon | 3-nitro-4-amino-benzophenone | Methanol | 40-50°C, 0.1-0.2 MPa H₂ | >90% google.com |

| Raney's Nickel | 3-nitro-4-amino-benzophenone | Not specified | Not specified | Mentioned as a viable alternative catalyst google.comgoogle.com |

Advanced Materials Engineering

The unique chemical structure of 3,4-diaminobenzophenone makes it a valuable monomer for creating advanced materials with desirable properties. chemimpex.com Its rigid benzophenone core and reactive amine groups allow for its incorporation into polymer backbones, enhancing thermal stability and mechanical strength. ontosight.aichemimpex.com

One innovative application is in the development of functionalized nanoadsorbents. In a recent study, magnetic nanoparticles (Fe₃O₄/AC@SiO₂) were functionalized with 3,4-diaminobenzophenone to create a highly effective adsorbent for volatile organic compounds (VOCs) like benzene (B151609) and toluene (B28343). nih.govx-mol.net The functionalized nanoparticles exhibited excellent adsorption capacities and could be regenerated and reused multiple times with minimal loss of performance. nih.gov After five cycles, the material retained over 94% of its initial adsorption capacity for both benzene and toluene. nih.govx-mol.net This research highlights the potential of using 3,4-diaminobenzophenone to engineer advanced materials for environmental remediation. nih.gov

Furthermore, its use as a curing agent in polymer formulations can enhance the properties of plastics. chemimpex.com It is also a precursor for synthesizing polyamides and polyimides, which are classes of high-performance polymers known for their exceptional thermal and chemical resistance. scirp.orggoogle.com

Table 3: Performance of 3,4-Diaminobenzophenone-Functionalized Nanoadsorbent

| Pollutant | Maximum Adsorption Capacity (mg/g) | Reusability (after 5 cycles) |

| Benzene | 530.99 | 94.4% of initial capacity retained nih.gov |

| Toluene | 666.00 | 95.4% of initial capacity retained nih.gov |

Integration of 3,4-Diaminobenzophenone into Nanostructured Materials

A significant area of emerging research is the functionalization of nanostructured materials with 3,4-Diaminobenzophenone (DABP) to create high-performance adsorbents. A notable study has demonstrated the successful synthesis of DABP-functionalized magnetic nanoparticles (MNPs) for the enhanced adsorption and desorption of volatile organic compounds (VOCs) like benzene and toluene. nih.gov

In this work, Fe₃O₄/AC@SiO₂ (iron (II,III) oxide/activated carbon@silicon dioxide) magnetic nanoparticles were functionalized with 3,4-Diaminobenzophenone. nih.gov The resulting nanoadsorbent, Fe₃O₄/AC@SiO₂@DABP, exhibited exceptional adsorption capacities for both benzene and toluene. nih.gov The physical and chemical properties of these functionalized nanoparticles were thoroughly characterized using various analytical techniques. nih.gov

Key Research Findings:

High Adsorption Capacity: The DABP-functionalized magnetic nanoparticles demonstrated remarkable efficiency in capturing gaseous benzene and toluene. nih.gov

Reusable and Cost-Effective: The magnetic nature of the nanoparticles allows for easy separation and regeneration, making them a reusable and economical solution for VOC remediation. nih.gov After five cycles of adsorption and desorption, the nanoadsorbent retained a high percentage of its initial adsorption capacity. nih.gov

Physical Adsorption Mechanism: Kinetic and isotherm studies suggest that the adsorption of benzene and toluene onto the Fe₃O₄/AC@SiO₂@DABP MNPs is a physical process. nih.gov

Table 1: Adsorption Performance of 3,4-Diaminobenzophenone-Functionalized Magnetic Nanoparticles

| Volatile Organic Compound | Maximum Adsorption Capacity (mg/g) |

|---|---|

| Benzene | 530.99 |

| Toluene | 666.00 |

Table 2: Reusability of 3,4-Diaminobenzophenone-Functionalized Magnetic Nanoparticles

| Volatile Organic Compound | Adsorption Capacity Retention after 5 Cycles (%) |

|---|---|

| Benzene | 94.4 |

| Toluene | 95.4 |

These findings underscore the potential of integrating 3,4-Diaminobenzophenone into nanostructured materials to address environmental challenges. The high surface area and functionality of these materials make them attractive candidates for a range of adsorption and separation applications. nih.gov

Hybrid Material Design for Multifunctional Applications

The concept of hybrid inorganic-organic materials is a cornerstone of modern materials science, enabling the combination of distinct properties into a single, multifunctional platform. rsc.org While specific research on incorporating 3,4-Diaminobenzophenone into such hybrid systems is still in its early stages, its chemical structure suggests significant potential. The amino groups of 3,4-Diaminobenzophenone can serve as reactive sites for grafting onto inorganic frameworks, while the benzophenone moiety can impart desirable optical and thermal properties.

The development of novel polyimides and polyamideimides from various diamines, including derivatives of benzophenone, highlights a promising direction for future research. titech.ac.jpijetst.in These high-performance polymers are known for their thermal stability, mechanical strength, and chemical resistance. titech.ac.jp By strategically designing polymers using 3,4-Diaminobenzophenone as a monomer, it may be possible to create hybrid materials with a unique combination of properties, such as:

Enhanced Thermal Stability: The aromatic backbone of 3,4-Diaminobenzophenone can contribute to the thermal resilience of the resulting hybrid material.

Photoluminescence: The benzophenone core is known for its phosphorescent properties, which could be harnessed in the design of luminescent hybrid materials for applications in sensing and imaging.

Tailored Mechanical Properties: The incorporation of 3,4-Diaminobenzophenone into polymer matrices could allow for the fine-tuning of mechanical properties such as flexibility and tensile strength.

Future research in this area will likely focus on the synthesis and characterization of novel hybrid materials where 3,4-Diaminobenzophenone is covalently bonded to inorganic nanoparticles, metal-organic frameworks (MOFs), or other functional nanostructures.

Next-Generation Sensor Technologies

The development of highly sensitive and selective sensors is crucial for a wide range of applications, from environmental monitoring to medical diagnostics. The unique electronic and structural features of 3,4-Diaminobenzophenone make it an intriguing candidate for the development of next-generation sensor technologies.

Development of Highly Selective and Sensitive Probes

Fluorescent probes are powerful tools for detecting and visualizing specific analytes in complex environments. nasa.gov The design of such probes often relies on a molecular scaffold that can interact with the target analyte and produce a measurable change in its fluorescence properties. While research into fluorescent probes directly derived from 3,4-Diaminobenzophenone is an emerging field, the fundamental principles of probe design suggest its potential.

A related area of research has focused on fluorescent probes incorporating a diaminophenyl moiety, which is a key structural component of 3,4-Diaminobenzophenone. For instance, a novel fluorescent probe, 8-(3',4'-diaminophenyl)-difluoroboradiaza-S-indacence (DABODIPY), has been designed for the detection of nitric oxide. researchgate.net The fluorescence of this probe is initially low, but upon reaction with nitric oxide, it forms a highly fluorescent triazole, enabling sensitive and specific detection. researchgate.net

This example illustrates the potential of the diaminophenyl group in the design of "turn-on" fluorescent probes. The amino groups of 3,4-Diaminobenzophenone could be similarly exploited to create selective binding sites for target analytes. The benzophenone portion of the molecule could also play a role in modulating the photophysical properties of the probe.

Future research directions may include:

Synthesis of novel fluorophores: Modifying the 3,4-Diaminobenzophenone structure to enhance its quantum yield and tune its excitation and emission wavelengths.

Development of chemosensors: Designing probes where the binding of a specific ion or molecule to the diamino groups triggers a change in fluorescence.

Electrochemical sensors: The electroactive nature of the amino groups could also be harnessed in the development of electrochemical sensors.

Miniaturization and Integration of Sensor Platforms

The trend towards miniaturization is a driving force in sensor technology, leading to the development of portable, low-power, and highly integrated sensor platforms. While there is no specific research to date on the integration of 3,4-Diaminobenzophenone into miniaturized sensor platforms, its potential as a functional material for sensitive layers is noteworthy.

The ability to functionalize surfaces with thin films of materials derived from 3,4-Diaminobenzophenone could be advantageous in the fabrication of micro- and nanosensors. For example, polymers synthesized from 3,4-Diaminobenzophenone could be deposited onto electrode surfaces to create selective membranes for electrochemical sensors.

The development of microfluidic biosensor platforms, which often rely on the immobilization of biorecognition elements within microchannels, could also benefit from materials derived from 3,4-Diaminobenzophenone. researchgate.net The reactive amino groups could be used to covalently attach enzymes, antibodies, or other biomolecules to the sensor surface.

As research into new sensor materials continues, the unique combination of properties offered by 3,4-Diaminobenzophenone may lead to its incorporation into a variety of miniaturized and integrated sensor systems.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation (if any) |

|---|---|

| 3,4-Diaminobenzophenone | DABP |

| Benzene | - |

| Toluene | - |

| Iron (II,III) oxide | Fe₃O₄ |

| Activated Carbon | AC |

| Silicon Dioxide | SiO₂ |

| 8-(3',4'-diaminophenyl)-difluoroboradiaza-S-indacence | DABODIPY |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Diaminobenzophenone Monohydrochloride, and how are key intermediates purified?

- Methodology :

- Step 1 : Nitration of 4-chlorobenzophenone with nitric acid at temperatures below 5°C yields 4-chloro-3-nitrobenzophenone.

- Step 2 : Amination by heating the intermediate with ammonia in methanol at 125°C produces 4-amino-3-nitrobenzophenone.

- Step 3 : Reduction of nitro groups using hydrogen gas and a palladium-on-carbon catalyst yields 3,4-diaminobenzophenone. The hydrochloride salt is formed by reaction with HCl.

- Purification : Crystallization from methanol/water mixtures is recommended. Intermediate purity is verified via TLC (Rf = 0.62 in hexane/EtOH) and NMR .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Techniques :

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm.

- 1H NMR : Confirm structure via characteristic peaks (e.g., aromatic protons at δ = 6.8–7.5 ppm in DMSO-d6).

- Melting Point : Validate consistency with literature values (210–215°C for the hydrochloride salt).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular ion confirmation (m/z 248.072 for [M+H]+) .

Q. How do physical properties (e.g., solubility) influence experimental design?

- Solubility : The compound has limited water solubility (410 mg/L at 20°C), necessitating polar aprotic solvents (e.g., DMSO, acidified methanol) for dissolution.

- Storage : Store in airtight containers at ambient temperature, protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How does this compound enhance MALDI-TOF MS analysis of oligonucleotides?

- Matrix Preparation : Prepare a 15 mg/mL solution in acidified methanol (methanol/HCl = 80:3, v/v). Mix with analyte at a 1:1 ratio for 3 minutes before spotting.

- Advantages :

- Lower Laser Power : Requires 20–30% less energy than 3-HPA or THAP matrices, reducing fragmentation.

- Salt Tolerance : Suppresses alkali adducts even at high NaCl concentrations (up to 500 mM), enabling direct analysis of biological samples.

- Sensitivity : Detects oligonucleotides at femtomole levels (e.g., 62.5 fmol for a 23-mer) .

Q. What role does this compound play in synthesizing pharmaceuticals like mebendazole?

- Intermediate Use : It serves as a precursor for benzimidazole anthelmintics.

- Reaction Optimization :

- Condense with N-methoxycarbonyl-S-methylthiourea in acidic conditions to form the benzimidazole core.

- Monitor reaction progress via HPLC to ensure >95% conversion.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers address stability challenges during long-term storage or under reactive conditions?

- Degradation Studies :

- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C).

- Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 40°C for 4 weeks; monitor via HPLC for degradation products.

Q. What strategies optimize its use as a MALDI matrix for low-abundance oligonucleotides?

- Co-Matrix Blending : Combine with 3-hydroxypicolinic acid (3-HPA) at a 1:2 ratio to enhance signal homogeneity.

- Sample Desalting : Pre-treat with ZipTip® C18 pipette tips to remove contaminants.

- Instrument Settings : Use negative-ion mode, 337 nm laser, and external calibration with a 10-mer oligonucleotide standard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.